molecular formula C11H18N2O B1374973 (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol CAS No. 1048350-75-9

(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol

Cat. No.: B1374973
CAS No.: 1048350-75-9
M. Wt: 194.27 g/mol
InChI Key: DZWNRYZUFMYBPI-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: is a chemical compound with a complex structure that includes an amino group, an ethyl group, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol typically involves multiple steps, starting with the reaction of ethylamine with phenylmagnesium bromide to form an intermediate. This intermediate is then further reacted with a suitable reducing agent to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amino group to an amine oxide.

  • Reduction: : Reducing the phenyl group to a cyclohexyl group.

  • Substitution: : Replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and various oxidizing agents. The reaction is typically carried out under acidic or neutral conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used. The reaction is usually performed in anhydrous ether.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product. The reaction conditions vary based on the specific reagents used.

Major Products Formed

  • Oxidation: : Amine oxide derivatives.

  • Reduction: : Cyclohexyl derivatives.

  • Substitution: : A wide range of functionalized derivatives, depending on the substituent introduced.

Scientific Research Applications

(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the phenyl group can participate in π-π interactions. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • 2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: (R-enantiomer)

  • 2-Amino-3-(methyl(phenyl)amino)propan-1-ol

  • 2-Amino-3-(propyl(phenyl)amino)propan-1-ol

These compounds differ in their alkyl groups, which can affect their reactivity and biological activity. The presence of the ethyl group in This compound provides unique chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-(N-ethylanilino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-13(8-10(12)9-14)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWNRYZUFMYBPI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CO)N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H](CO)N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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